N-Benzyl-D-proline ethyl ester
CAS No.: 172478-10-3
Cat. No.: VC20925115
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172478-10-3 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | ethyl (2R)-1-benzylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 |
| Standard InChI Key | FLASAKCDOWUBQX-CYBMUJFWSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 |
| SMILES | CCOC(=O)C1CCCN1CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CCCN1CC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
N-Benzyl-D-proline ethyl ester features a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an ethyl ester functionality at the C-2 position. The compound has the following key specifications:
Physical Properties
While specific physical property data for the D-isomer is somewhat limited in direct reports, the following properties can be identified:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Flash Point | 113°C (closed cup) |
| Vapor Pressure | 0.15 mmHg (at 100°C) |
| Storage Temperature | 2-8°C (recommended) |
Synthesis Methods
Standard Synthesis Approaches
The synthesis of N-benzyl-D-proline ethyl ester typically follows one of several established routes:
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N-alkylation of D-proline ethyl ester using benzyl halides (typically benzyl bromide or benzyl chloride) in the presence of a base such as triethylamine or potassium carbonate.
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Esterification of N-benzyl-D-proline with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).
Industrial Production
Industrial-scale production generally employs similar synthetic routes but utilizes larger quantities and industrial-grade reagents for improved yield and purity efficiency. The process often involves carefully controlled reaction conditions to maintain the stereochemical integrity of the final product.
Applications in Research and Industry
Peptide Synthesis
N-Benzyl-D-proline ethyl ester serves as a crucial building block in peptide synthesis, particularly for the formation of peptides with specific conformational requirements. The D-configuration introduces unique stereochemical constraints that can influence peptide secondary structure and biological activity.
When incorporated into peptides, this compound can:
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Enhance substrate specificity in enzymatic reactions
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Create conformational restrictions that improve binding to target receptors
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Increase resistance to proteolytic degradation, improving peptide stability in biological systems
Pharmaceutical Development
In pharmaceutical research, N-benzyl-D-proline ethyl ester has found applications as a precursor in the synthesis of bioactive compounds. Its unique stereochemistry makes it valuable for:
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Development of enzyme inhibitors, particularly those targeting proline-specific enzymes
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Creation of peptidomimetics with enhanced pharmacological properties
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Synthesis of compounds with improved blood-brain barrier permeability
Research indicates that D-proline derivatives like N-benzyl-D-proline ethyl ester can influence the binding properties of resulting compounds, potentially enhancing their efficacy and selectivity in therapeutic applications .
Chiral Catalysis and Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis as:
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A chiral auxiliary for controlling stereoselectivity in various organic transformations
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A precursor for specialized catalysts employed in stereoselective reactions
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A building block for the development of chiral ligands used in metal-catalyzed reactions
Bitter Taste Receptor Studies
An interesting application has emerged in sensory science, where N-benzyl-D-proline ethyl ester has been investigated for its interaction with bitter taste receptors. Studies have shown it can interact with bitter taste receptor T2R4 with a defined binding constant, suggesting potential applications in food science and taste modification research .
| Compound | Binding Constant (pKi) | Standard Error |
|---|---|---|
| N-Benzyl-D-proline ethyl ester | 7.07 | 0.085 |
Comparative Analysis with Related Compounds
Comparison with L-Isomer
The stereochemical counterpart, N-benzyl-L-proline ethyl ester (CAS: 955-40-8), differs in its stereochemistry at the C-2 position of the pyrrolidine ring. This difference significantly impacts its applications and properties:
Related Derivatives
Several structurally related compounds have been developed and studied:
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N-Benzyl-D-prolinol: The reduced form of N-benzyl-D-proline ethyl ester, used in asymmetric catalysis
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D-Proline benzyl ester: Features a benzyl ester instead of ethyl ester, with different reactivity profiles
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N-Benzyl-D-proline: The carboxylic acid precursor to the ethyl ester
Recent Research Developments
Synthesis of Enantiomerically Pure Derivatives
Recent research has focused on developing efficient methods for synthesizing enantiomerically pure δ-benzylproline derivatives related to N-benzyl-D-proline ethyl ester. These methods often involve intramolecular cyclization techniques and stereoselective hydrogenation reactions to achieve high enantiomeric purity .
Applications in Asymmetric Catalysis
Studies have demonstrated the utility of proline derivatives like N-benzyl-D-proline ethyl ester in various asymmetric transformations. Researchers have explored their application in:
Peptide Chemistry Innovations
The incorporation of D-proline derivatives in peptide chemistry has led to innovations in developing peptides with enhanced stability and novel conformational properties. These modifications have proven valuable in creating peptide-based drugs with improved pharmacokinetic profiles.
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